molecular formula C22H16Cl2N2O2 B5033283 2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5033283
M. Wt: 411.3 g/mol
InChI Key: WBNPFEOONKHTDF-UHFFFAOYSA-N
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Description

2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a chromene core, multiple functional groups, and halogenated aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3,5-cyclohexanedione, 3,5-dichlorobenzaldehyde, and malononitrile in the presence of a base such as piperidine in an ethanolic solution under microwave irradiation . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with molecular targets such as tyrosine kinase receptors. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its specific combination of functional groups and halogenated aromatic rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-(2,3-dichlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2/c23-16-8-4-7-14(21(16)24)19-15(11-25)22(26)28-18-10-13(9-17(27)20(18)19)12-5-2-1-3-6-12/h1-8,13,19H,9-10,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNPFEOONKHTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=C(C(=CC=C3)Cl)Cl)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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